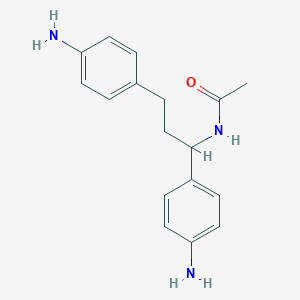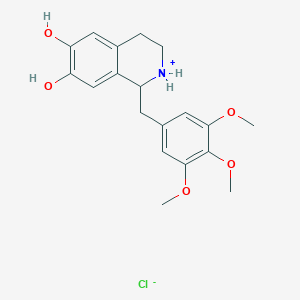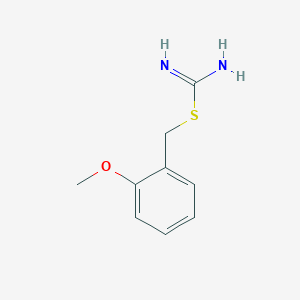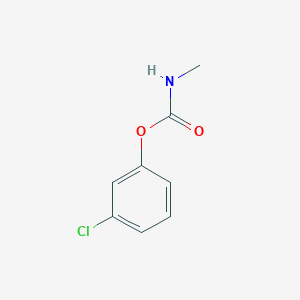
4,4'-(3-Acetamidopropylidene)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(3-Acetamidopropylidene)dianiline, also known as APDA, is a chemical compound used in scientific research. It is a derivative of 4,4'-diaminodiphenylmethane (DDM), a compound commonly used in the production of polyurethane foams and plastics. APDA has a unique structure that makes it useful in various scientific applications, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4,4'-(3-Acetamidopropylidene)dianiline is not fully understood. However, it is believed that 4,4'-(3-Acetamidopropylidene)dianiline interacts with cellular components such as DNA and proteins, leading to changes in cellular function. This interaction may result in the inhibition of cell growth and proliferation, making 4,4'-(3-Acetamidopropylidene)dianiline a potential anticancer agent.
Biochemical and Physiological Effects
4,4'-(3-Acetamidopropylidene)dianiline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,4'-(3-Acetamidopropylidene)dianiline inhibits the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. 4,4'-(3-Acetamidopropylidene)dianiline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,4'-(3-Acetamidopropylidene)dianiline has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4'-(3-Acetamidopropylidene)dianiline in lab experiments is its unique structure, which makes it useful in various scientific applications. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4,4'-(3-Acetamidopropylidene)dianiline is its potential toxicity, which may limit its use in certain experiments. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline may not be suitable for certain applications due to its chemical properties.
Orientations Futures
There are several future directions for the use of 4,4'-(3-Acetamidopropylidene)dianiline in scientific research. One potential direction is the development of 4,4'-(3-Acetamidopropylidene)dianiline-based anticancer agents. Another direction is the use of 4,4'-(3-Acetamidopropylidene)dianiline in the production of polyurethane foams with improved mechanical properties. Additionally, 4,4'-(3-Acetamidopropylidene)dianiline may be used as a starting material for the synthesis of various organic compounds, leading to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 4,4'-(3-Acetamidopropylidene)dianiline involves the reaction of DDM with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate stage, where the amine group of DDM reacts with acetic anhydride to form an acetamide group. This intermediate then reacts with another molecule of DDM to form 4,4'-(3-Acetamidopropylidene)dianiline.
Applications De Recherche Scientifique
4,4'-(3-Acetamidopropylidene)dianiline has been used in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4,4'-(3-Acetamidopropylidene)dianiline has been used as a building block for the synthesis of potential anticancer agents. In materials science, 4,4'-(3-Acetamidopropylidene)dianiline has been used in the production of polyurethane foams with improved mechanical properties. In organic synthesis, 4,4'-(3-Acetamidopropylidene)dianiline has been used as a starting material for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
17665-87-1 |
|---|---|
Nom du produit |
4,4'-(3-Acetamidopropylidene)dianiline |
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
Clé InChI |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
SMILES canonique |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)




![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)


![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)